molecular formula C22H17N3O B2662994 N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide CAS No. 1903495-36-2

N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide

Cat. No.: B2662994
CAS No.: 1903495-36-2
M. Wt: 339.398
InChI Key: QVYYYQJDLANDIO-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide is an organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide consists of a bipyridine moiety linked to a naphthamide group, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and naphthamide units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine-N-oxide derivatives, while reduction can produce reduced bipyridine compounds .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(20-9-3-6-17-5-1-2-8-19(17)20)25-14-16-10-12-24-21(13-16)18-7-4-11-23-15-18/h1-13,15H,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYYYQJDLANDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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